2,3-Dihydro-2-(4-chlorophenyl)-1,4-phthalazinedione 4-hydrazone
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Overview
Description
2,3-Dihydro-2-(4-chlorophenyl)-1,4-phthalazinedione 4-hydrazone is a chemical compound that belongs to the class of phthalazinedione derivatives This compound is characterized by the presence of a chlorophenyl group attached to the phthalazinedione core, along with a hydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-(4-chlorophenyl)-1,4-phthalazinedione 4-hydrazone typically involves the reaction of 2,3-dihydro-1,4-phthalazinedione with 4-chlorobenzaldehyde in the presence of a suitable hydrazine derivative. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-2-(4-chlorophenyl)-1,4-phthalazinedione 4-hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phthalazinedione derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-2-(4-chlorophenyl)-1,4-phthalazinedione 4-hydrazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-phthalazinedione: Lacks the chlorophenyl and hydrazone groups.
4-Chlorobenzaldehyde: Contains the chlorophenyl group but lacks the phthalazinedione core.
Hydrazine Derivatives: Contain the hydrazone moiety but differ in the rest of the structure.
Uniqueness
2,3-Dihydro-2-(4-chlorophenyl)-1,4-phthalazinedione 4-hydrazone is unique due to the combination of its chlorophenyl group, phthalazinedione core, and hydrazone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
68763-98-4 |
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Molecular Formula |
C14H11ClN4O |
Molecular Weight |
286.71 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4-hydrazinylphthalazin-1-one |
InChI |
InChI=1S/C14H11ClN4O/c15-9-5-7-10(8-6-9)19-14(20)12-4-2-1-3-11(12)13(17-16)18-19/h1-8H,16H2,(H,17,18) |
InChI Key |
DNGLJUOPBSIBIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)Cl)NN |
Origin of Product |
United States |
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